Benzo(b)thiophene, trimethyl-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
70021-44-2 |
|---|---|
Molecular Formula |
C11H12S |
Molecular Weight |
176.28 g/mol |
IUPAC Name |
2,3,4-trimethyl-1-benzothiophene |
InChI |
InChI=1S/C11H12S/c1-7-5-4-6-10-11(7)8(2)9(3)12-10/h4-6H,1-3H3 |
InChI Key |
GTMJIBWPIOYZSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(SC2=CC=C1)C)C |
Origin of Product |
United States |
Historical Context and Evolution of Benzo B Thiophene Chemistry
The journey into the chemistry of benzo[b]thiophene, also known as thianaphthene, began with its discovery as a component of coal tar and petroleum-related deposits. google.com Initially, its chemistry was explored in the context of understanding the composition of fossil fuels. spectroscopyonline.com Early synthetic methods were often harsh and lacked the selectivity required for producing specifically substituted derivatives.
Over the decades, the field has witnessed a remarkable evolution, driven by the development of more sophisticated synthetic techniques. The advent of transition-metal-catalyzed cross-coupling reactions, such as those employing palladium, has revolutionized the synthesis of benzo[b]thiophene derivatives, allowing for precise control over the introduction of various functional groups. researchgate.netorganic-chemistry.org Other modern synthetic approaches include electrophilic cyclization reactions, photocatalytic radical annulation, and one-pot multi-component reactions, which have made a wide array of substituted benzo[b]thiophenes more accessible. benthamdirect.comnih.govpsu.edu This has paved the way for the exploration of their diverse applications, from medicinal chemistry to materials science. researchgate.netijpsjournal.com
Significance of Alkyl Substituted Benzo B Thiophenes in Organic Synthesis
Alkyl-substituted benzo[b]thiophenes are pivotal intermediates in organic synthesis, offering a versatile platform for constructing more complex molecular architectures. The introduction of alkyl groups, such as the three methyl groups in trimethylbenzo(b)thiophene, can have a profound impact on the parent molecule's properties and reactivity.
The presence of alkyl groups can enhance the solubility of the benzo[b]thiophene core in organic solvents, which is a crucial factor for their application in solution-processed organic electronics. acs.org Furthermore, the electron-donating nature of alkyl groups can modulate the electronic properties of the aromatic system, influencing the material's performance in devices like organic field-effect transistors (OFETs). acs.org
From a synthetic standpoint, the methyl groups can also serve as handles for further functionalization or can direct subsequent reactions to specific positions on the benzo[b]thiophene ring through steric and electronic effects. For instance, the specific substitution pattern of trimethylbenzo[b)thiophene isomers has been shown to influence the yields and outcomes of subsequent coupling and cyclization reactions. core.ac.uk
Overview of Research Trajectories for Trimethylbenzo B Thiophene Compounds
Transition Metal-Catalyzed Strategies for Core Skeleton Formation
Transition metal catalysis has emerged as a powerful tool for the synthesis of benzo[b]thiophenes, offering high efficiency and functional group tolerance. kfupm.edu.saingentaconnect.combenthamdirect.com Palladium-based catalysts, in particular, have been extensively utilized in a variety of cross-coupling and cyclization reactions to construct the benzo[b]thiophene ring system. researchgate.net
Palladium-Catalyzed Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions are instrumental in forming key carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of complex benzo[b]thiophene derivatives.
The introduction of an amino group to the benzo[b]thiophene scaffold is a significant transformation, as the resulting aminobenzo[b]thiophene derivatives are valuable precursors for a range of functionalized compounds and are present in various kinase inhibitors. rsc.org Palladium-catalyzed carbon-nitrogen (C-N) cross-coupling reactions have been successfully employed for the synthesis of these derivatives. For instance, diarylamines in the 2,3,7-trimethylbenzo[b]thiophene series have been prepared in high yields (70-85%) through the palladium-catalyzed C-N coupling of the corresponding bromo-substituted trimethylbenzo[b]thiophene with anilines. nih.govipb.pt These reactions often utilize a palladium catalyst in conjunction with a suitable ligand, such as P(t-Bu)3, and a base like NaOt-Bu. nih.govipb.pt
A direct and efficient method for synthesizing diverse 2-aminobenzo[b]thiophenes involves a palladium-catalyzed reaction using the odorless and inexpensive sodium thiosulfate (B1220275) (Na2S2O3) as the sulfur source. acs.orgnih.gov This approach, catalyzed by a combination of Pd(dppf)Cl2 and dppf, provides a convenient route to this important scaffold. acs.orgnih.gov Furthermore, the synthesis of N-substituted benzo[b]thiophene derivatives has been achieved through the C-N coupling of 3-halobenzo[b]thiophenes with anilines and aminopyridines, or by the reaction of aminobenzo[b]thiophenes with bromobenzenes and bromopyridines, using palladium-ligand complexes. researchgate.netmdpi.com
The Buchwald-Hartwig amination, a specific type of palladium-catalyzed C-N cross-coupling, has proven to be a robust method for the synthesis of arylamines and has been successfully applied to the benzo[b]thiophene series. nih.gov This protocol has been used to prepare diarylamines containing the benzo[b]thiophene core, including those with electron-donating or electron-withdrawing groups, in moderate to high yields. uminho.ptscispace.com A typical catalytic system for this transformation involves palladium acetate (B1210297) (Pd(OAc)2) as the catalyst, racemic BINAP as the ligand, and cesium carbonate (Cs2CO3) as the base, with toluene (B28343) serving as the solvent. uminho.ptscispace.com This method allows for the coupling of 6-bromobenzo[b]thiophenes with substituted anilines or 6-aminobenzo[b]thiophenes with phenylbromides. uminho.pt
The versatility of the Buchwald-Hartwig amination is further demonstrated by its use in the synthesis of 6-aminobenzo[b]thiophenes. This is achieved through the palladium-catalyzed coupling of the corresponding 6-bromo compounds with benzophenone (B1666685) imine, which serves as an ammonia (B1221849) surrogate, followed by acidic hydrolysis of the resulting imino derivative. uminho.ptscispace.com
| Reactants | Catalyst System | Product | Yield (%) | Ref |
| 6-Bromobenzo[b]thiophene derivative, Substituted aniline | Pd(OAc)2, rac-BINAP, Cs2CO3 | Diarylamine-substituted benzo[b]thiophene | Moderate to High | uminho.ptscispace.com |
| 6-Bromobenzo[b]thiophene derivative, Benzophenone imine | Pd(OAc)2, rac-BINAP, Cs2CO3 | 6-Iminobenzo[b]thiophene derivative | - | uminho.ptscispace.com |
| 6-Iminobenzo[b]thiophene derivative | Acidic Hydrolysis | 6-Aminobenzo[b]thiophene derivative | - | uminho.ptscispace.com |
The Sonogashira coupling, a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone in the synthesis of many benzo[b]thiophene derivatives. chemicalpapers.com This reaction is frequently used to introduce an alkyne moiety onto a benzene (B151609) ring, creating a key precursor for subsequent cyclization to the benzo[b]thiophene core. nih.govscispace.comrsc.org For example, 2-alkynylthioanisoles, which are immediate precursors for electrophilic cyclization, are often prepared via the Sonogashira coupling of 2-iodothioanisole (B1305124) with various terminal alkynes. nih.govnih.govmdpi.com
The Sonogashira coupling is also employed for the functionalization of the pre-formed benzo[b]thiophene ring system. The reaction of 3-iodobenzo[b]thiophenes with terminal alkynes, often under microwave irradiation to reduce reaction times and improve yields, provides a direct route to 3-alkynylbenzo[b]thiophenes. nih.gov This methodology allows for the introduction of a wide variety of substituents at the 3-position of the benzo[b]thiophene core. nih.gov
| Reactants | Catalyst System | Product | Yield (%) | Ref |
| 2-Iodothioanisole, Terminal alkyne | PdCl2(PPh3)2, CuI, Et3N | 2-Alkynylthioanisole | Good | nih.gov |
| 3-Iodobenzo[b]thiophene, Terminal alkyne | Pd catalyst, Microwave irradiation | 3-Alkynylbenzo[b]thiophene | Good | nih.gov |
| 2-Iodothiophenol, Phenylacetylene | Pd(II) catalyst | 2-Phenylbenzo[b]thiophene | up to 87% | scispace.comrsc.org |
Intramolecular Palladium-Assisted Cyclizations
Intramolecular cyclization reactions catalyzed by palladium provide a direct and atom-economical route to the benzo[b]thiophene scaffold and its fused analogues. researchgate.net These reactions often proceed via the activation of a C-H bond, followed by the formation of a new carbon-sulfur or carbon-carbon bond.
One notable example is the palladium-assisted intramolecular C-C cyclization of ortho-chlorodiarylamines in the 2,3,7-trimethylbenzo[b]thiophene series to afford thienocarbazoles. nih.govipb.pt This transformation demonstrates the utility of palladium catalysis in constructing complex, fused heterocyclic systems. Additionally, the synthesis of dibenzothiophene (B1670422) derivatives has been achieved through a palladium(II)-catalyzed intramolecular coupling of C-H and C-S bonds, which avoids the need for an external stoichiometric oxidant. researchgate.net
A plausible mechanism for these intramolecular cyclizations involves the palladation of an ortho-C–H bond to form a transient intermediate. This is followed by cyclopalladation, leading to a new intermediate which, upon reductive elimination, furnishes the desired fused biaryl sulfone with the concomitant formation of palladium(0). acs.org
| Starting Material | Catalyst System | Product | Yield (%) | Ref |
| ortho-Chlorodiarylamine (2,3,7-trimethylbenzo[b]thiophene series) | Palladium catalyst | Thienocarbazole | - | nih.govipb.pt |
| Biaryl and heterobiaryl sulfones | Pd(OAc)2, PPh3, AgOAc | Fused biaryl sulfones (dibenzothiophene-5,5-dioxides) | Good to Excellent | acs.org |
| Ethenethiols | Pd catalyst | Benzo[b]thiophenes | - | jst.go.jp |
Electrophilic Cyclization Reactions
Electrophilic cyclization of ortho-alkynyl thioethers is a widely employed and efficient strategy for the synthesis of the benzo[b]thiophene core. chim.it This method involves the reaction of an alkyne with an electrophile, which triggers the cyclization of the tethered nucleophilic sulfur atom onto the activated alkyne. mdpi.com
A variety of electrophiles have been utilized for this purpose, including halogens (I2, Br2, N-bromosuccinimide), which lead to the formation of 3-halobenzo[b]thiophenes. nih.govnih.govmdpi.com The resulting 3-halobenzo[b]thiophenes are versatile intermediates that can be further functionalized using cross-coupling reactions. nih.gov A green and convenient method for the synthesis of 3-halobenzo[b]thiophenes employs sodium halides as the source of the electrophilic halogen in the presence of copper(II) sulfate. nih.govmdpi.com
More recently, sulfur-based electrophiles have been developed for this cyclization. A stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has been shown to effectively mediate the electrophilic cyclization of o-alkynyl thioanisoles to produce 2,3-disubstituted benzo[b]thiophenes with a thiomethyl group at the 3-position in excellent yields. organic-chemistry.orgnih.gov This reaction proceeds under mild conditions and tolerates a range of functional groups. organic-chemistry.orgnih.gov
| Starting Material | Electrophile/Reagent | Product | Yield (%) | Ref |
| o-Alkynyl thioether | I2, Br2, NBS | 3-Halo-benzo[b]thiophene | Good | nih.govnih.govmdpi.com |
| o-Alkynyl thioether | Sodium halide, Copper(II) sulfate | 3-Halo-benzo[b]thiophene | High | nih.govmdpi.com |
| o-Alkynyl thioanisole | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | 3-Thiomethyl-benzo[b]thiophene | Excellent | organic-chemistry.orgnih.gov |
An in-depth exploration of synthetic strategies for the formation of trimethyl-substituted benzo[b]thiophene frameworks reveals a variety of powerful chemical methodologies. These approaches, ranging from classic cyclization reactions to modern multicomponent strategies, provide versatile pathways to this important class of heterocyclic compounds. This article focuses on the core synthetic methods for obtaining the benzo[b]thiophene scaffold with trimethyl substitution patterns.
Advanced Spectroscopic Characterization and Analytical Methodologies
Mass Spectrometry for Structural Elucidation and Isomer Differentiation
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of trimethyl-benzo[b]thiophene derivatives. Specialized MS techniques further allow for the differentiation of isomers in complex mixtures without prior separation.
Direct Insertion Probe-Mass Spectrometry (DIP-MS) is a rapid and effective technique for analyzing samples, including complex mixtures like crude oils, without requiring prior chromatographic separation. spectroscopyonline.com This method involves introducing the sample directly into the ionization chamber of the mass spectrometer and applying a programmed temperature ramp to induce fractional vaporization. spectroscopyonline.com
This technique has been successfully applied to the characterization of opportunity crudes, where it can distinguish between different classes of compounds based on their volatility and boiling points. spectroscopyonline.com In one such analysis, DIP-MS was used to monitor the mass profile of a medium-gravity crude oil at varying vaporization temperatures. spectroscopyonline.com At a specific temperature of 91.5 °C, the mass spectrum revealed a homologous series of ions with a starting m/z value of 176. spectroscopyonline.com This signal was consistent with the presence of three distinct trimethylbenzo[b]thiophene isomers, demonstrating the utility of DIP-MS in identifying these specific compounds within a highly complex matrix. spectroscopyonline.com The technique allows for a sequential "snapshot" of the sample's composition as the temperature increases, effectively separating components by their vaporization characteristics. spectroscopyonline.com
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of newly synthesized benzo[b]thiophene derivatives. By providing highly accurate mass measurements, often to four or more decimal places, HRMS allows for the confident determination of a molecule's chemical formula, which is a crucial step in structural elucidation. nih.govnih.govnih.gov
In the synthesis of various substituted benzo[b]thiophenes, HRMS is routinely used to validate the identity of the final products. nih.govscispace.comresearchgate.net For example, in the synthesis of a 6-(4-cyanophenyl)amino-2,3,5-trimethyl-benzo[b]thiophene derivative, the calculated mass for the molecular ion [M]⁺ of the compound with the formula C₁₉H₁₈N₂S was 306.119071 amu. The experimentally determined mass via HRMS was 306.118117 amu, a value in very close agreement that confirms the chemical formula. scispace.com Similarly, for a 6-(2,4-dimethoxyphenyl)amino-2,3,4,7-tetramethyl-benzo[b]thiophene derivative (C₁₉H₂₁NO₂S), the calculated exact mass was 327.129301 amu, and the found mass was 327.128560 amu. scispace.com This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental compositions and for verifying the successful outcome of a chemical reaction. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the definitive structural analysis of organic molecules, including trimethyl-benzo[b]thiophene isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise mapping of the molecular structure.
In the ¹H NMR spectra of trimethyl-benzo[b]thiophene derivatives, the methyl protons typically appear as sharp singlets in the upfield region (around 2.1-2.7 ppm), while the aromatic protons on the benzene (B151609) ring resonate further downfield. scispace.com The specific chemical shift of each methyl group provides clues to its position on the benzo[b]thiophene core. For instance, analysis of various substituted trimethyl- and tetramethyl-benzo[b]thiophenes reveals distinct chemical shifts for the methyl protons depending on their substitution pattern. scispace.com
¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom in the molecule. The methyl carbons typically resonate in the 11-22 ppm range, while the aromatic and heterocyclic carbons appear much further downfield. scispace.com This data is invaluable for confirming the carbon skeleton and the positions of the substituents.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Methyl Groups in Substituted Trimethyl-benzo[b]thiophene Derivatives in CDCl₃. scispace.com
| Compound Structure (Core) | ¹H NMR (CH₃) | ¹³C NMR (CH₃) |
|---|---|---|
| 6-amino-2,3,5-trimethyl-benzo[b]thiophene | 2.32, 2.48, 2.71 | 14.12, 15.19, 15.53 |
| 6-amino-2,3,5-trimethyl-benzo[b]thiophene derivative | 2.35, 2.46, 2.50 | 14.01, 15.18, 15.47 |
Data extracted from studies on N-aryl substituted 6-amino-2,3,5-trimethyl-benzo[b]thiophenes.
While standard ¹H and ¹³C NMR are excellent for establishing connectivity, advanced 2D NMR techniques are necessary for more complex stereochemical and conformational analyses. ipb.pt Techniques such as the Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal the spatial proximity between atoms, which is crucial for confirming the specific arrangement of substituents and the molecule's preferred conformation in solution. diva-portal.org
For a trimethyl-benzo[b]thiophene isomer, a NOESY experiment could be used to establish through-space correlations between the protons of the different methyl groups and the protons on the aromatic ring. diva-portal.org For example, observing a NOE correlation between the protons of a methyl group at the C-4 position and the aromatic proton at the C-5 position would provide definitive proof of their spatial closeness, helping to distinguish it from other isomers where such an interaction would be absent. ipb.pt These advanced methods are essential for elucidating the three-dimensional structure of complex heterocyclic molecules. diva-portal.org
Electronic Spectroscopy for Optoelectronic Property Assessment
Electronic spectroscopy, particularly UV-Vis absorption spectroscopy, is a fundamental technique for probing the electronic structure and optical properties of conjugated systems like benzo[b]thiophene.
The benzo[b]thiophene core is a chromophore that exhibits characteristic electronic transitions, resulting in absorption bands in the ultraviolet region of the electromagnetic spectrum. The position (λₘₐₓ), intensity, and shape of these absorption bands are highly sensitive to the nature and position of substituents on the aromatic ring system. researchgate.netnih.gov
The introduction of alkyl groups, such as the three methyl groups in trimethyl-benzo[b]thiophene, typically causes a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound. This is due to the electron-donating inductive effect of the methyl groups, which raises the energy of the highest occupied molecular orbital (HOMO) and reduces the HOMO-LUMO energy gap. mdpi.com
The specific isomerization of the trimethyl-benzo[b]thiophene will significantly influence its UV-Vis spectrum. Different substitution patterns alter the electronic distribution and transition dipole moments, leading to distinct spectral fingerprints for each isomer. researchgate.net This makes UV-Vis spectroscopy a valuable tool not only for assessing the fundamental optoelectronic properties of these compounds but also for distinguishing between isomers and monitoring their presence in various applications, from materials science to biological studies. nih.gov
Fluorescence Spectroscopy and Solvatochromism Investigations
Fluorescence spectroscopy is a valuable tool for investigating the electronic properties of molecules like trimethyl-benzo(b)thiophene. The parent compound, benzo[b]thiophene, is significantly more emissive than its constituent parts, benzene and thiophene (B33073), which have weak absorption bands above 250 nm and little to no emission. researchgate.net This enhanced fluorescence in the fused system provides a basis for studying the effects of substituents, such as methyl groups. The addition of electron-donating methyl groups to the benzo[b]thiophene core is expected to influence the molecule's photophysical properties, including its absorption and fluorescence maxima, and quantum yield. Studies on substituted benzothiazolylthienothiophenes have shown that the nature of the substituent significantly affects the position of absorption and fluorescence bands. researchgate.net
Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is another key area of investigation. This phenomenon provides insight into the change in the dipole moment of a molecule upon electronic excitation. While specific solvatochromism studies on trimethyl-benzo(b)thiophene are not widely documented, research on other benzo-fused heterocycles, such as benzo-[f]-quinolinium methylids, demonstrates pronounced negative solvatochromism. nih.gov This indicates a stabilization of the ground state in polar solvents and suggests that the electronic distribution within the molecule is highly sensitive to its environment. nih.gov Similar investigations on trimethyl-benzo(b)thiophene could elucidate how solvent polarity affects its ground and excited states, which is crucial for applications in sensors and molecular probes.
Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and monitoring the progress of chemical reactions involving trimethyl-benzo(b)thiophene. The IR spectrum of a trimethyl-benzo(b)thiophene isomer would be characterized by several key absorption bands corresponding to the vibrations of its molecular structure.
General features expected in the IR spectrum are derived from the analysis of related thiophene and benzo[b]thiophene derivatives. nii.ac.jp Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. nii.ac.jp The spectrum would also show C-H in-plane and out-of-plane bending vibrations, which are characteristic of the substitution pattern on the benzene and thiophene rings. The presence of methyl groups would introduce aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) and C-H bending vibrations around 1375-1460 cm⁻¹. The core benzo[b]thiophene structure gives rise to a series of characteristic ring stretching vibrations.
The table below summarizes the expected IR absorption bands for a generic Trimethyl-benzo(b)thiophene, based on data from related compounds like 3-methylbenzo[b]thiophene and other derivatives. chemicalbook.commdpi.comnih.gov
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3120 | Weak to Medium |
| Aliphatic C-H Stretch (CH₃) | 2850 - 2960 | Medium to Strong |
| Aromatic C=C Ring Stretch | 1430 - 1600 | Medium |
| Aliphatic C-H Bend (CH₃) | 1375 - 1460 | Medium |
| C-H In-plane Bend | 1000 - 1250 | Weak |
| C-H Out-of-plane Bend | 700 - 900 | Strong |
This table is interactive. Users can sort columns by clicking on the headers.
These characteristic bands allow for the confirmation of the benzo[b]thiophene backbone and the presence of methyl substituents. In reaction monitoring, the appearance or disappearance of specific bands, such as a carbonyl stretch if the compound is being functionalized, can be used to track the conversion of reactants to products. nih.gov
Chromatographic Techniques for Separation and Quantification in Research Matrices
High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, purification, and quantification of benzo[b]thiophene derivatives from complex mixtures. nih.govrsc.org In the synthesis and analysis of compounds like trimethyl-benzo(b)thiophene, HPLC is used to isolate the desired product from starting materials, byproducts, and other impurities. mdpi.comnih.gov The choice of stationary phase (e.g., silica gel) and mobile phase (e.g., hexane/ethyl acetate (B1210297) mixtures) is critical for achieving effective separation. mdpi.com
While standard UV-Vis detectors are commonly used with HPLC, advanced detection methods can offer greater sensitivity and selectivity. Pulsed Amperometric Detection (PAD) is an electrochemical technique that can be applied to analytes that are electroactive, meaning they can be oxidized or reduced at an electrode surface. The thiophene moiety within the benzo[b]thiophene structure is known to be electrochemically active. researchgate.net Conducting polymers based on thiophene, such as PEDOT, are well-studied for their electrochemical properties and use in sensing applications. researchgate.net
The application of PAD for the detection of trimethyl-benzo(b)thiophene would involve its oxidation at a working electrode at a specific potential. This process generates an electrical current that is proportional to the concentration of the analyte. The "pulsed" nature of the technique involves a sequence of potentials applied to the electrode to clean its surface and ensure a reproducible response, which is particularly useful for preventing electrode fouling. This method could provide a highly sensitive and selective means of quantifying trimethyl-benzo(b)thiophene in various research matrices, complementing traditional UV detection.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations and Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. It is frequently employed to study benzo(b)thiophene systems, providing a balance between computational cost and accuracy. Methods like the B3LYP hybrid functional are commonly used to investigate the structural and electronic characteristics of these molecules.
A fundamental step in any computational analysis is geometry optimization, which seeks to find the lowest energy arrangement of atoms in a molecule. For benzo(b)thiophene derivatives, DFT calculations are used to determine key structural parameters such as bond lengths and angles. These optimized geometries represent the most stable conformation of the molecule and serve as the foundation for all subsequent property calculations.
Computational studies on related systems, such as periodicodimineralogia.itbenzothieno[3,2-b] periodicodimineralogia.itbenzothiophene (B83047) (BTBT) derivatives, have demonstrated how chemical modifications significantly alter the electronic structure. For instance, the oxidation of sulfur atoms in 2,7-dibromo-BTBT was computationally modeled using the D3-M06-2X/def2-TZVP method. The results revealed that sulfur oxidation substantially changes the molecule's optoelectronic properties and crystal packing, providing a pathway to tune these materials for specific applications in organic electronics. Similarly, calculations using the B3LYP/6-31G(d) method have been employed to analyze the geometry of both neutral and oxidized (radical cation) species of complex thiophene-based oligomers, offering insights into how charge is distributed and delocalized across the molecular framework.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap (Eg), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.
A smaller HOMO-LUMO gap generally implies a greater ease of electronic excitation, higher chemical reactivity, and lower stability. This concept has been explored in a theoretical study on a series of 5-methylbenzo[1,2-b:3,4-b′:6,5-b″]trithiophene-based compounds (DCTMR and its derivatives DCTM1-DCTM6), which were designed for nonlinear optical applications. periodicodimineralogia.itutsa.edu Quantum chemical calculations showed that introducing pyrrole (B145914) rings as π-spacers significantly reduced the HOMO-LUMO gap. periodicodimineralogia.it For instance, the reference molecule (DTCMR) had an energy gap of 2.129 eV, while the derivative DCTM5 exhibited the lowest gap at 0.968 eV. utsa.edu This substantial reduction in the energy gap enhances intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule, a desirable feature for optoelectronic materials. periodicodimineralogia.it
Analysis of the orbital contributions revealed that charge transfer is effective in these systems. In the derivatives, the acceptor group's contribution to the LUMO was significantly high (up to 99.9% for DCTM6), while its contribution to the HOMO was minimal, confirming a strong push-pull mechanism essential for enhanced electronic properties. periodicodimineralogia.it
Table 1: Frontier Molecular Orbital Energies and Energy Gaps for DCTM Compounds (in eV)
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (Eg) (eV) |
|---|---|---|---|
| DTCMR | -5.610 | -3.481 | 2.129 |
| DCTM1 | -5.263 | -3.582 | 1.681 |
| DCTM2 | -5.251 | -3.569 | 1.682 |
| DCTM3 | -5.321 | -3.519 | 1.802 |
| DCTM4 | -5.312 | -3.514 | 1.798 |
| DCTM5 | -4.947 | -3.979 | 0.968 |
| DCTM6 | -5.281 | -3.581 | 1.700 |
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interactions. It provides a localized, Lewis-like description of the molecular wavefunction, allowing for the quantification of charge transfer, hyperconjugation, and delocalization effects.
NBO analysis also confirms the nature and direction of charge transfer within a molecule or between interacting molecules. For instance, in a computational study of thiophene (B33073) interacting with carbonyl sulfide, NBO analysis identified a net transfer of charge from the analyte to the thiophene monomer, elucidating the donor-acceptor dynamics of the interaction. periodicodimineralogia.it This type of analysis is critical for understanding how substituents, like methyl groups on a benzo(b)thiophene ring, influence the electronic environment through hyperconjugative and inductive effects.
Prediction and Simulation of Optoelectronic Properties
Computational methods are invaluable for predicting the optoelectronic properties of new materials, guiding synthetic efforts toward molecules with desired characteristics. For benzo(b)thiophene derivatives, DFT and its time-dependent extension (TD-DFT) are used to calculate properties relevant to applications in organic electronics, such as nonlinear optics.
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for technologies like optical switching and frequency conversion. Computational chemistry plays a key role in the design of molecules with large NLO responses. The NLO properties are primarily described by the first (β) and second (γ) hyperpolarizabilities.
In the aforementioned study of 5-methylbenzo[1,2-b:3,4-b′:6,5-b″]trithiophene derivatives, quantum chemical calculations were performed to evaluate their NLO potential. periodicodimineralogia.itresearchgate.net The results showed that all the designed derivatives exhibited significantly enhanced NLO properties compared to the reference molecule. The introduction of pyrrole spacers and the resulting decrease in the HOMO-LUMO gap led to higher polarizability, which is a prerequisite for a strong NLO response. periodicodimineralogia.it
The derivative DTCM1 showed the highest first hyperpolarizability (βtot) of 7.0440 × 10−27 esu, while DTCM6 displayed the largest second hyperpolarizability (γtot) of 22.260 × 10−34 esu. researchgate.net These findings highlight how structural tailoring, guided by computational predictions, can lead to the development of effective NLO materials based on the benzothiophene framework. periodicodimineralogia.itresearchgate.net
Table 2: Calculated NLO Properties of DCTM Compounds
| Compound | ⟨α⟩ (× 10-22 esu) | βtot (× 10-27 esu) | γtot (× 10-34 esu) |
|---|---|---|---|
| DTCMR | 0.9997 | 0.0001 | 0.0001 |
| DCTM1 | 1.5370 | 7.0440 | 1.3140 |
| DCTM2 | 1.6120 | 0.0001 | 1.0960 |
| DCTM3 | 1.6250 | 0.0001 | 1.3340 |
| DCTM4 | 1.7140 | 0.0001 | 1.8380 |
| DCTM5 | 2.0160 | 0.0001 | 1.9770 |
| DCTM6 | 1.8540 | 0.0001 | 22.260 |
Reaction Mechanism Elucidation through Computational Modeling
Understanding reaction mechanisms is fundamental to controlling chemical transformations and developing new synthetic methods. Computational modeling, particularly DFT, allows chemists to explore potential reaction pathways, calculate activation energies, and characterize transition states that are often difficult to observe experimentally.
For benzo(b)thiophene synthesis and functionalization, computational studies have provided crucial mechanistic insights. In a study of the palladium-catalyzed β-arylation of benzo[b]thiophene, DFT modeling was used to investigate the reaction pathway. Experimental kinetic isotope effect (KIE) data, combined with computational analysis, provided strong evidence for a Heck-type mechanism involving a carbopalladation step. The calculations helped to rule out alternative pathways, such as concerted metalation-deprotonation (CMD), by showing that the computed KIE values for the Heck pathway were consistent with experimental observations.
In another example, the synthesis of 2,3-disubstituted benzo[b]thiophenes via electrophilic cyclization of o-alkynyl thioanisoles was studied. A plausible reaction mechanism was proposed based on computational modeling, which involves the initial attack of the alkyne on an electrophilic sulfur species, followed by an intramolecular cyclization and subsequent demethylation to yield the final product. These examples demonstrate the synergistic role of computational modeling in confirming and predicting reaction mechanisms for the synthesis of complex heterocyclic systems.
Applications in Materials Science and Advanced Technologies Non Biological
Organic Electronic Materials and Devices
Derivatives of the benzo[b]thiophene scaffold are foundational to the progress of organic electronics. The inherent characteristics of this heterocyclic system, such as high charge carrier mobility and stability, make it a prime candidate for various electronic devices. mdpi.com The addition of methyl groups can further enhance these properties by influencing solubility and molecular packing in the solid state.
Organic Photoelectric Components
The benzo[b]thiophene structure is integral to the creation of photoresponsive materials. Certain derivatives can undergo structural changes, such as Z-E isomerization, upon irradiation with light. beilstein-journals.org This photochromic behavior allows them to function as molecular switches, which are fundamental to the development of optical sensors and next-generation data storage technologies. The incorporation of trimethyl-benzo[b]thiophene into molecular designs can influence the absorption spectra and switching efficiency of these components.
Organic Semiconductors
The benzo[b]thiophene moiety is a well-established building block for organic semiconductors. nih.gov Fused thiophene (B33073) systems, including benzo[b]thiophene derivatives, are prized for their rigid, planar structures that facilitate effective intermolecular orbital overlap—a key factor for efficient charge transport. nih.gov While larger, extended systems like nih.govbenzothieno[3,2-b] nih.govbenzothiophene (B83047) (BTBT) have demonstrated exceptional performance, the fundamental semiconductor properties originate from the core structure. mdpi.comrsc.org Functionalization with alkyl groups, such as methyl groups, is a common strategy to improve processability and control the morphology of thin films, which is crucial for device performance. researchgate.net
Components for Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs)
The design and synthesis of organic semiconductors for OFETs and OPVs have been a primary focus of materials chemistry, with benzo[b]thiophene derivatives playing a central role. nih.gov The extensive conjugated system of the benzo[b]thiophene core provides an ideal pathway for charge carriers. mdpi.com High-performance OFETs have been fabricated using derivatives that afford high charge carrier mobilities and excellent operational stability. nih.govresearchgate.net In these systems, alkyl chains are often appended to the core to enhance solubility for solution-based processing without compromising the electronic properties of the semiconductor layer. researchgate.net Trimethyl-benzo(b)thiophene can serve as a key structural unit in designing such high-mobility, processable organic semiconductors.
Table 1: Performance of Select Benzo[b]thiophene-Based Organic Field-Effect Transistors (OFETs)
| Semiconductor Material | Deposition Method | Mobility (cm²/Vs) | On/Off Ratio |
|---|---|---|---|
| 2,7-diphenyl BTBT (DPh-BTBT) | Vapor-deposited | up to 2.0 | - |
| Dialkyl-BTBTs (Cₙ-BTBTs) | Solution-processed | > 1.0 | - |
| C6-Ph-BTBT | Vacuum-deposition | 4.6 | 2.2 x 10⁷ |
This table showcases the performance of complex derivatives to illustrate the potential of the core benzo[b]thiophene structure. nih.govrsc.orgmdpi.com
Luminescent Materials
Benzo[b]thiophene derivatives are also being explored for their luminescent properties. Chemical modifications to the core structure, such as the oxidation of the sulfur atom, can significantly alter the electronic distribution and enhance fluorescence. mdpi.com This strategy can transform the electron-donating thienyl sulfur into a strong electron-accepting group, leading to materials with high quantum yields. mdpi.com The strategic placement of methyl groups on the benzo[b]thiophene ring can further tune the emission wavelengths and photophysical properties, making these compounds suitable for applications in organic light-emitting diodes (OLEDs).
Advanced Building Blocks for Complex Organic Molecules
The benzo[b]thiophene framework is a versatile scaffold in synthetic organic chemistry, serving as a foundational block for more complex, functional molecules. researchgate.net Its derivatives are used as intermediates in the construction of larger π-conjugated systems and fused heterocyclic compounds. researchgate.netacs.org Substituted variants like trimethyl-benzo(b)thiophene offer specific stereochemical and electronic properties that can be exploited to direct the synthesis of sophisticated materials for electronics and photonics. beilstein-journals.org The presence of methyl groups provides reactive sites and influences the solubility of intermediates, facilitating multi-step synthetic sequences.
Development of Non-Linear Optical (NLO) Materials
Organic compounds with significant NLO properties are crucial for applications in optoelectronics, including high-speed data communication and optical signal processing. nih.govtcichemicals.com The design of NLO materials often involves creating molecules with a strong electron donor-acceptor (D-A) structure connected by a π-conjugated bridge. The benzo[b]thiophene moiety, particularly when functionalized with electron-donating methyl groups, can act as an effective donor component in such systems. nih.gov Theoretical studies on related methylated benzotrithiophene structures have shown that this core can be used to design chromophores with substantial first (β) and second (γ) hyperpolarizabilities, which are measures of the NLO response. nih.govacs.org
Table 2: Theoretical NLO Properties of a Designed Benzotrithiophene-Based Compound (DTCM1)
| Property | Value | Unit |
|---|---|---|
| HOMO-LUMO Energy Gap (E_g) | > 0.968 | eV |
| First Hyperpolarizability (β_tot) | 7.0440 x 10⁻²⁷ | esu |
Data is for a related, more complex benzotrithiophene derivative to demonstrate the NLO potential of the methylated benzo-fused thiophene core. nih.govacs.org
These findings underscore the potential of incorporating trimethyl-benzo(b)thiophene units into molecular frameworks to create novel and efficient NLO materials for advanced optoelectronic applications. nih.gov
Environmental Occurrence and Analytical Detection in Complex Mixtures
Presence of Trimethylbenzo(b)thiophene in Petroleum and Hydrocarbon Fractions
Research has confirmed the presence of numerous alkylated benzo[b]thiophenes, including various isomers of trimethylbenzo(b)thiophene, in crude oil and its distillates. A detailed study of a Wasson, Texas, crude oil distillate boiling between 200 to 250 °C led to the identification of 22 distinct benzo[b]thiophene compounds. cdc.gov This analysis revealed a specific order of preference for the position of alkyl substituents on the benzo[b]thiophene ring. cdc.gov
While specific quantification of all trimethylbenzo(b)thiophene isomers is not always detailed, their presence as part of the C3-benzo(b)thiophene group is regularly reported in petroleum analysis. eurofins.com The distribution and abundance of these isomers can vary depending on the source of the crude oil and its thermal history.
Table 1: Identified Alkylated Benzo[b]thiophenes in Wasson, Texas, Crude Oil Distillate
| Compound Class | Number of Carbons in Alkyl Groups | Specific Isomers Identified (Examples) |
|---|---|---|
| Methylbenzo[b]thiophenes | 1 | 2-Methyl, 3-Methyl, 4-Methyl, 5-Methyl, 6-Methyl, 7-Methyl |
| Dimethylbenzo[b]thiophenes | 2 | 2,3-Dimethyl, 2,4-Dimethyl, 2,7-Dimethyl, 3,4-Dimethyl, etc. |
| Ethylbenzo[b]thiophenes | 2 | 2-Ethyl, 3-Ethyl, 7-Ethyl |
| Trimethylbenzo[b]thiophenes | 3 | Various Isomers |
| Other Alkylbenzo[b]thiophenes | 3+ | Isopropyl, Propyl, Ethylmethyl, etc. |
This table is illustrative based on the identification of 22 isomers in the C1 to C4 alkylbenzo[b]thiophene range in Wasson, Texas, crude oil. cdc.gov
Development of Advanced Analytical Methods for Detection in Complex Environmental Samples
The complex nature of environmental samples, such as petroleum-contaminated soil or water, necessitates the use of sophisticated analytical methods for the accurate detection of trimethylbenzo(b)thiophene isomers. These methods must be capable of separating the target compounds from a multitude of other hydrocarbons and organosulfur compounds.
Hyphenated analytical techniques, which combine two or more methods, are powerful tools for the analysis of complex mixtures. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the identification and quantification of volatile and semi-volatile organic compounds, including trimethylbenzo(b)thiophene. nih.gov
In a typical GC-MS analysis, the sample is first separated into its individual components by gas chromatography. The separated components then enter the mass spectrometer, which provides detailed information about their molecular weight and structure, allowing for positive identification. For quantitative analysis, the response of the detector is calibrated using standards of known concentrations. nih.gov
More advanced techniques, such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOFMS), offer even greater resolving power for extremely complex samples like crude oil. gcms.cz This technique allows for the separation of compounds that may co-elute in a one-dimensional GC system. gcms.cz The use of sulfur-selective detectors, such as the sulfur chemiluminescence detector (SCD), can further enhance the detection of sulfur-containing compounds like trimethylbenzo(b)thiophene in petroleum distillates. arabjchem.org
Table 2: Overview of Hyphenated Analytical Techniques for Trimethylbenzo(b)thiophene Analysis
| Analytical Technique | Principle | Application in Trimethylbenzo(b)thiophene Analysis | Key Advantages |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on their boiling points and polarity, followed by mass-based detection and identification. | Identification and quantification of trimethylbenzo(b)thiophene isomers in petroleum and environmental samples. nih.gov | High sensitivity and specificity, provides structural information. |
| Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-TOFMS) | Provides enhanced separation by using two different chromatography columns, coupled with high-speed mass analysis. | Detailed characterization of complex hydrocarbon mixtures, resolving co-eluting isomers of alkylated benzothiophenes. gcms.cz | Increased peak capacity and resolving power, improved signal-to-noise ratio. |
| Gas Chromatography with Sulfur Chemiluminescence Detector (GC-SCD) | A highly selective detector that specifically responds to sulfur-containing compounds. | Quantification of sulfur species, including trimethylbenzo(b)thiophene, in various petroleum fractions. arabjchem.org | High selectivity for sulfur compounds, reduces interference from non-sulfur matrix components. |
Future Research Directions and Perspectives
Emerging Synthetic Strategies for Trimethylbenzo(b)thiophene Scaffolds
The development of efficient and sustainable methods for synthesizing complex organic molecules is a cornerstone of modern chemistry. For trimethylbenzo(b)thiophene scaffolds, future research is expected to focus on novel synthetic strategies that offer greater control, higher yields, and more environmentally friendly processes.
Current research into benzo[b]thiophene synthesis has highlighted several promising directions that could be adapted for trimethylated analogues. chim.itorganic-chemistry.org Transition-metal-catalyzed reactions, for instance, have become a powerful tool for constructing the benzo[b]thiophene core. researchgate.net A notable example is the rhodium-catalyzed three-component coupling of arylboronic acids, alkynes, and elemental sulfur, which allows for the regioselective formation of the thiophene (B33073) ring. researchgate.net Future work could explore the application of this method to starting materials bearing methyl groups to produce specific isomers of trimethylbenzo(b)thiophene.
Another burgeoning area is the use of metal-free synthesis conditions. chim.it Methodologies involving electrophilic cyclization of alkynylthioanisoles are gaining traction. organic-chemistry.org These reactions often utilize moderate conditions and non-toxic reagents, aligning with the principles of green chemistry. chim.it For instance, the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt enables an efficient cyclization to yield 2,3-disubstituted benzo[b]thiophenes. organic-chemistry.org Adapting such methods for precursors with trimethyl substitutions could provide a scalable and sustainable route to these compounds.
| Synthetic Strategy | Potential Advantages for Trimethylbenzo(b)thiophene | Key Research Focus |
| Transition-Metal Catalysis | High regioselectivity and functional group tolerance. | Optimization for trimethyl-substituted precursors; exploring different metal catalysts (e.g., Rh, Ni). researchgate.net |
| Metal-Free Electrophilic Cyclization | Milder reaction conditions, use of non-toxic reagents, scalability. | Adaptation of reagents like dimethyl(thiodimethyl)sulfonium salts for trimethylated substrates. chim.itorganic-chemistry.org |
| Domino Reactions | Increased efficiency, reduced waste, and fewer synthetic steps. | Designing novel multi-component reactions to build the trimethylbenzo(b)thiophene core in one pot. researchgate.net |
| Photochemical & Electrochemical Synthesis | Environmentally benign, catalyst-free options. | Exploring light or electricity to drive cyclization reactions for trimethylated analogues. chim.it |
Novel Applications in Materials Science and Engineering
The unique electronic properties of the benzo[b]thiophene core make it a highly attractive building block for advanced materials. The introduction of trimethyl groups can further modulate these properties, offering a pathway to novel applications in materials science and engineering.
One of the most promising areas is in the field of organic electronics . Benzo[b]thiophene derivatives are being extensively investigated for their use in:
Organic Field-Effect Transistors (OFETs) : The planarity and π-conjugation of the benzo[b]thiophene system facilitate charge transport. mdpi.comresearchgate.net Alkyl substitutions, such as methyl groups, can influence molecular packing in the solid state, which is a critical factor for charge carrier mobility. researchgate.net Future research will likely focus on synthesizing specific trimethylbenzo(b)thiophene isomers and evaluating their performance in OFET devices. rsc.orgresearchgate.net
Organic Light-Emitting Diodes (OLEDs) : The fluorescence properties of benzo[b]thiophene derivatives can be tuned by substitution. mdpi.com The oxidation of the sulfur atom in the thiophene ring can transform it into an electron-accepting sulfonyl group, which is a useful strategy for developing materials for light-emitting diodes. mdpi.com Investigating the photophysical properties of trimethylbenzo(b)thiophene and its oxidized forms could lead to new emitters for OLEDs. beilstein-journals.org
Dye-Sensitized Solar Cells (DSSCs) : Benzo[b]thiophene derivatives have been successfully used as π-bridges in D-π-A (Donor-π-Acceptor) organic dyes for DSSCs. mdpi.comnih.gov These dyes are crucial for light harvesting and electron injection in solar cells. The electron-donating nature of methyl groups could enhance the performance of these dyes. Computational studies suggest that modifying the π-spacer can significantly impact the efficiency of DSSCs. frontiersin.orgrsc.org Therefore, trimethylbenzo(b)thiophene-based dyes are a promising avenue for developing more efficient solar cells. nih.gov
| Application Area | Role of Trimethylbenzo(b)thiophene | Future Research Direction |
| Organic Field-Effect Transistors (OFETs) | Potential high-performance organic semiconductor due to tunable molecular packing. mdpi.comresearchgate.net | Synthesis of specific isomers and fabrication of thin-film transistors to measure charge mobility. rsc.orgresearchgate.net |
| Organic Light-Emitting Diodes (OLEDs) | Could serve as a core for novel fluorescent emitters with tuned emission properties. mdpi.combeilstein-journals.org | Investigation of the photophysical properties of trimethylbenzo(b)thiophene and its oxidized derivatives. |
| Dye-Sensitized Solar Cells (DSSCs) | Can act as an electron-rich π-bridge in D-π-A dyes to improve light harvesting. mdpi.comnih.gov | Design and synthesis of novel dyes incorporating the trimethylbenzo(b)thiophene moiety and testing their photovoltaic performance. frontiersin.orgrsc.org |
Advanced Spectroscopic and Computational Approaches for Deeper Understanding
To fully harness the potential of trimethylbenzo(b)thiophene, a deep understanding of its structural, electronic, and photophysical properties is essential. Advanced spectroscopic and computational methods will play a pivotal role in achieving this.
Spectroscopic techniques such as FT-IR, UV-vis, and NMR spectroscopy are fundamental for characterizing newly synthesized trimethylbenzo(b)thiophene derivatives and their metal complexes. rsc.orgdntb.gov.ua These methods provide crucial information about the molecular structure and coordination behavior. rsc.org Time-resolved spectroscopy can further elucidate the dynamics of excited states, which is vital for applications in OLEDs and DSSCs.
Computational chemistry , particularly Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), offers powerful tools for predicting and understanding the properties of these molecules. researchgate.netutq.edu.iq These methods can be used to:
Calculate Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for designing materials for electronic devices. scispace.com
Simulate absorption spectra to predict the light-harvesting capabilities of new dyes. frontiersin.org
Analyze the molecular electrostatic potential to understand reactivity and intermolecular interactions. scispace.com
Perform molecular docking studies to investigate potential biological applications. dntb.gov.uabath.ac.uk
By combining experimental data with theoretical calculations, researchers can establish clear structure-property relationships. This synergy will guide the rational design of new trimethylbenzo(b)thiophene derivatives with tailored properties for specific applications. mdpi.com
| Approach | Key Insights Provided | Future Directions |
| Advanced Spectroscopy | Elucidation of molecular structure, excited-state dynamics, and coordination chemistry. rsc.orgdntb.gov.ua | Use of time-resolved techniques to study charge transfer processes in materials for electronics. |
| Density Functional Theory (DFT) | Prediction of HOMO/LUMO energies, electronic structure, and reactivity. researchgate.netscispace.com | Correlating computational predictions with experimental results to refine theoretical models for this class of compounds. |
| Molecular Docking | Identification of potential biological targets and prediction of binding affinities. dntb.gov.uabath.ac.uk | In silico screening of trimethylbenzo(b)thiophene libraries against various enzymes and receptors. nih.govnih.gov |
Role of Trimethylbenzo(b)thiophene in Sustainable Chemical Processes
The principles of sustainable chemistry are increasingly influencing the design and synthesis of new chemical compounds and materials. Trimethylbenzo(b)thiophene can contribute to this paradigm shift in several ways.
Firstly, the development of greener synthetic routes is a key research area. This includes the use of renewable solvents like ethanol, the avoidance of heavy metal catalysts, and the design of one-pot reactions that minimize waste. chim.it Research into electrochemical and photochemical methods for synthesizing the benzo[b]thiophene core is also aligned with this goal, as these methods can reduce the need for harsh reagents. chim.it
Secondly, trimethylbenzo(b)thiophene derivatives could be used to create more sustainable and stable materials . For example, in the context of organic electronics, developing materials that have long operational lifetimes and are fabricated through solution-processing reduces both energy consumption and waste. researchgate.net The inherent stability of the benzo[b]thiophene scaffold, potentially enhanced by methyl groups, makes it a good candidate for such applications.
Finally, there is potential for using benzo[b]thiophene-based compounds in the development of sustainable polymers . Thiophene-based polymers are known for their conductive properties. nih.govmdpi.com Incorporating trimethylbenzo(b)thiophene units into polymer backbones could lead to new materials with tailored electronic properties and improved processability, suitable for applications in areas like biodegradable electronics or advanced coatings. researchgate.net
| Area of Sustainability | Contribution of Trimethylbenzo(b)thiophene | Research Focus |
| Green Synthesis | Can be synthesized via emerging sustainable methods (e.g., metal-free, one-pot reactions). chim.it | Optimization of green synthetic protocols to achieve high yields and purity. |
| Stable Materials | The robust aromatic scaffold can lead to materials with long operational lifetimes in devices. | Investigating the long-term stability of trimethylbenzo(b)thiophene-based OFETs and solar cells. |
| Sustainable Polymers | Potential as a monomer for creating novel conductive polymers with tunable properties. nih.govmdpi.com | Polymerization studies and characterization of the resulting materials' physical and electronic properties. researchgate.net |
Q & A
Q. What are common synthetic methodologies for benzo[b]thiophene derivatives, and how do reaction conditions influence yield?
Benzo[b]thiophene derivatives are synthesized via cyclization, dimerization, and catalytic coupling. For example:
- Dimerization : Heating 3,5-dibromo-2-methylthiophene-1,1-dioxide in alcohol forms benzo[b]thiophene-1,1-dioxides via HBr elimination .
- One-pot synthesis : Ethylene glycol-mediated reactions enable efficient preparation of benzo[b]thiophene-2-carbaldehyde using iodine or FeCl₃ catalysts .
- Catalytic cross-coupling : Palladium-catalyzed iodocyclization generates methyl sulfone-substituted libraries for medicinal chemistry .
Key considerations : Solvent polarity, catalyst choice (e.g., FeCl₃ vs. iodine), and temperature critically impact regioselectivity and yield.
Q. How are benzo[b]thiophene derivatives characterized structurally and electronically?
- Spectroscopy : Mass spectrometry (NIST data ) and NMR (¹H/¹³C) resolve substituent positions. For example, electron-withdrawing groups like sulfones shift aromatic proton signals downfield .
- Chromatography : HPLC with UV detection (e.g., 254 nm) monitors purity, especially for pharmacologically active derivatives .
- Thermochemical analysis : Gas-phase thermochemistry data (NIST ) predict stability and reactivity in high-temperature reactions.
Q. What pharmacological activities are associated with benzo[b]thiophene derivatives?
These compounds exhibit:
- Anti-inflammatory activity : Inhibition of cyclooxygenase (COX-2) via structure-activity relationship (SAR) studies, with substituents like acrylonitrile enhancing potency .
- Anticancer properties : Acrylonitrile analogs disrupt microtubule assembly, validated in cell lines like MCF-7 .
- Antimicrobial action : Gram-positive activity is achieved through halogenated benzyl groups (e.g., 5-bromo-2-fluorobenzyl derivatives) .
Advanced Research Questions
Q. How can benzo[b]thiophene derivatives be engineered for organic electronics (e.g., OFETs)?
- Design strategy : Ladder-type or star-shaped polycyclic derivatives improve charge mobility. For example, extended π-conjugation in benzo[b]thiophene-fused systems enhances hole transport in OFETs .
- Synthetic optimization : Suzuki-Miyaura coupling introduces electron-deficient substituents (e.g., cyano groups) to lower LUMO levels, facilitating n-type semiconductor behavior .
- Contradiction note : While alkyl groups enhance solubility, they may reduce crystallinity, necessitating trade-offs in device performance .
Q. How can contradictions in reaction yields for substituted derivatives be resolved?
- Case study : Divergent yields in 2-acetyl-substituted syntheses (Qin et al. vs. Mancuso et al. ) arise from solvent effects. Polar aprotic solvents (e.g., DMF) favor acetyl group retention, while protic solvents promote side reactions.
- Methodological adjustment : Kinetic vs. thermodynamic control can be leveraged by varying reaction duration and temperature .
Q. What green chemistry approaches are emerging for benzo[b]thiophene synthesis?
Q. How can structural ambiguities in substituted derivatives be resolved experimentally?
Q. What strategies optimize anti-inflammatory benzo[b]thiophene derivatives?
- SAR-guided synthesis : Introducing sulfone groups at C-2 enhances COX-2 selectivity (IC₅₀ < 50 nM) while reducing gastrointestinal toxicity .
- In silico modeling : Docking studies with COX-2 (PDB: 1CX2) identify hydrophobic interactions critical for binding .
Data Contradiction Analysis
Example : Conflicting reports on the anticancer efficacy of acrylonitrile derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
